5-Methoxythiophene-3-carbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methoxythiophene-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2S/c1-8-6-2-5(3-7)4-9-6/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPIKDLGTJPOEBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CS1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Methoxythiophene 3 Carbaldehyde and Its Core Analogues
Direct Formylation Reactions
Direct formylation involves the introduction of an aldehyde group (-CHO) onto the thiophene (B33073) ring in a single step through electrophilic aromatic substitution. The electron-donating nature of the methoxy (B1213986) group on the thiophene ring facilitates this transformation by activating the ring towards electrophilic attack.
The Vilsmeier-Haack reaction is a widely used and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds. wikipedia.orgorganic-chemistry.org The reaction typically employs a substituted amide, such as N,N-dimethylformamide (DMF), and a phosphorus halide, most commonly phosphorus oxychloride (POCl₃), to generate the active electrophile, a chloroiminium ion known as the Vilsmeier reagent. wikipedia.orgijpcbs.com
When applied to 3-methoxythiophene, the Vilsmeier-Haack reaction can proceed. The methoxy group at the 3-position directs electrophilic substitution primarily to the vacant 2- and 5-positions of the thiophene ring. The reaction of the Vilsmeier reagent with the activated thiophene ring leads to an iminium salt intermediate, which upon aqueous workup, hydrolyzes to yield the final aldehyde. wikipedia.org The regioselectivity between the 2- and 5-positions can be influenced by steric factors and the specific reaction conditions employed.
The general mechanism involves the formation of the Vilsmeier reagent, followed by electrophilic attack on the electron-rich thiophene ring and subsequent hydrolysis. organic-chemistry.orgslideshare.net
Table 1: Examples of Vilsmeier-Haack Formylation on Thiophene Derivatives
| Substrate | Reagents | Conditions | Product(s) | Notes |
|---|---|---|---|---|
| Electron-Rich Arenes/Hetarenes | DMF, POCl₃ | Variable, often 0°C to reflux | Aryl/Heteroaryl Aldehyde | A general method for formylating activated rings. organic-chemistry.orgijpcbs.com |
| Pyridine (B92270) | DMF, POCl₃ | Microwave, 1 hour | Formylated Pyridine | Micellar conditions can accelerate the reaction. nih.gov |
| (E)-1-[1-(3,5-difluorophenyl)ethylidene]-2-phenylhydrazine | DMF, POCl₃ (10 equiv.) | 0°C then reflux for 6h | 3-(2,5-difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (90% yield) | Demonstrates the use of excess reagent to improve yield for complex substrates. nih.gov |
Beyond the Vilsmeier-Haack reaction, other electrophilic formylation methods can be utilized. The Rieche formylation, for instance, uses dichloromethyl methyl ether as the formylating agent in the presence of a strong Lewis acid like titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄). wikipedia.orgsynarchive.com This method is effective for electron-rich aromatic compounds and presents an alternative pathway to introduce the aldehyde functionality. wikipedia.org The reaction proceeds by the Lewis acid-assisted formation of a highly electrophilic chloromethyl ether cation, which then attacks the aromatic ring. orgsyn.org
The choice of formylation agent and catalyst can be crucial for achieving the desired regioselectivity, especially when multiple positions on the thiophene ring are activated.
Table 2: Rieche Formylation Conditions
| Substrate Type | Reagents | Conditions | Reference |
|---|---|---|---|
| Electron-Rich Phenols | Dichloromethyl methyl ether, TiCl₄ | DCM, 0°C to RT | commonorganicchemistry.com |
| Mesitylene | Dichloromethyl methyl ether, TiCl₄ | Methylene (B1212753) chloride, 0°C to 35°C | orgsyn.org |
| Indolo[3,2-a]carbazole derivative | Dichloromethyl methyl ether, SnCl₄ | -20°C, 1 hour | researchgate.net |
Functional Group Interconversions on Methoxythiophene Precursors
An alternative synthetic strategy involves starting with a methoxythiophene derivative that already bears a different functional group at the 3-position and chemically converting that group into an aldehyde.
This approach would begin with 5-methoxy-3-methylthiophene. The methyl group can be oxidized to an aldehyde. However, direct oxidation of an aromatic methyl group to an aldehyde can be challenging, as the reaction can easily proceed to the more stable carboxylic acid. Milder, often multi-step, methods are typically required. One common strategy involves a side-chain halogenation of the methyl group using a reagent like N-bromosuccinimide (NBS) to form a bromomethyl derivative. This intermediate can then be converted to the aldehyde via methods such as the Sommelet reaction or Kornblum oxidation.
This two-stage process begins with the introduction of a carboxylic acid group, which is then reduced to the aldehyde. A common method for carboxylation is the lithiation of a halo-thiophene, such as 3-bromo-5-methoxythiophene, followed by quenching the resulting organolithium species with carbon dioxide (dry ice). This yields 5-methoxythiophene-3-carboxylic acid.
The subsequent reduction of the carboxylic acid to an aldehyde requires careful selection of reagents to avoid over-reduction to the alcohol. youtube.comchadsprep.com Direct reduction is difficult, so the carboxylic acid is typically first converted to a more reactive derivative, such as an acid chloride (using thionyl chloride or oxalyl chloride) or a Weinreb amide. The acid chloride can then be reduced to the aldehyde using a hindered hydride reagent like lithium tri(tert-butoxy)aluminum hydride. orgsyn.org This method is well-established for the synthesis of aldehydes from carboxylic acids. orgsyn.orgorganic-chemistry.org
Multi-Component Reactions Incorporating Thiophene and Aldehyde Moieties
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing portions of all reactants, offer a highly efficient and atom-economical approach to complex molecules. nih.govnih.gov Several MCRs are known for constructing substituted thiophene rings.
The Gewald aminothiophene synthesis is a prominent MCR that involves the condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. wikipedia.orgresearchgate.net While this reaction classically yields 2-aminothiophenes, variations in the starting materials and reaction conditions can lead to diverse thiophene structures. arkat-usa.orgthieme-connect.com For instance, a modified Gewald-type reaction using 1,4-dithiane-2,5-diol (B140307) (a precursor to mercaptoacetaldehyde) has been shown to produce 2-substituted aminothiophenes or thiazoles depending on the nitrile substrate. nih.gov
Another relevant approach is the Fiesselmann thiophene synthesis, which traditionally reacts α,β-acetylenic esters with thioglycolic acid derivatives to form hydroxy-thiophenes. wikipedia.org Variations of this synthesis allow for the construction of a wide range of substituted thiophenes from different starting materials, including β-ketoesters or nitriles. wikipedia.orgwikipedia.orgresearchgate.net By carefully selecting the starting components, it is conceivable to design an MCR pathway that assembles the 5-methoxythiophene-3-carbaldehyde skeleton, potentially by using a starting material that already contains the required methoxy and aldehyde (or a precursor) functionalities. A protocol starting from 2,3,5-tribromothiophene (B1329576) has been used to chemo- and regioselectively synthesize a thiophene-3-carbaldehyde derivative. mdpi.comresearchgate.net
Table 3: Relevant Multi-Component and Cyclization Reactions for Thiophene Synthesis
| Reaction Name | Key Reactants | Typical Product | Reference |
|---|---|---|---|
| Gewald Reaction | Ketone/Aldehyde, α-Cyanoester, Sulfur, Base | Polysubstituted 2-Aminothiophene | wikipedia.org |
| Fiesselmann Synthesis | α,β-Acetylenic ester, Thioglycolic acid ester, Base | 3-Hydroxy-2-thiophenecarboxylic acid ester | wikipedia.org |
| Hinsberg Synthesis | 1,2-Dicarbonyl compound, Diethyl thiodiacetate | Thiophene dicarboxylic acid derivative | researchgate.net |
| Modified Gewald Reaction | Nitrile, 1,4-Dithiane-2,5-diol, Base | 2-Substituted aminothiophene or thiazole | nih.gov |
Green Chemistry Approaches in this compound Synthesis
The growing emphasis on sustainable chemical manufacturing has spurred research into greener synthetic routes for valuable heterocyclic compounds like this compound. Green chemistry principles, such as the use of renewable feedstocks, less hazardous reagents, energy-efficient reaction conditions, and waste reduction, are being increasingly applied to the synthesis of thiophene derivatives. This section explores potential and documented green approaches for the synthesis of this compound and its analogues, focusing on the key transformations of methoxylation and formylation of the thiophene ring.
Traditional methods for synthesizing substituted thiophenes often involve multi-step procedures with hazardous reagents and solvents. In contrast, green methodologies aim to improve the environmental footprint of these syntheses. Key strategies include the use of microwave irradiation to accelerate reactions, the application of environmentally benign solvents like water or ionic liquids, and the development of reusable and non-toxic catalysts.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and enhanced product purity compared to conventional heating methods. While a specific microwave-assisted synthesis for this compound is not extensively documented, the application of this technology to the synthesis of analogous thiophene derivatives suggests its high potential.
For instance, microwave irradiation has been successfully employed in the Gewald reaction for the synthesis of 2-aminothiophenes, significantly shortening the reaction time from hours to minutes and improving yields. organic-chemistry.org Similarly, solvent-free, microwave-assisted Suzuki coupling reactions have been developed for the rapid synthesis of thiophene oligomers. researchgate.net These examples underscore the feasibility of adapting microwave technology for the key steps in the synthesis of this compound, such as the introduction of the methoxy and formyl groups. A hypothetical microwave-assisted Vilsmeier-Haack formylation of 2-methoxythiophene (B42098) could potentially offer a faster and more energy-efficient route to the target molecule compared to conventional heating. rsc.org
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis for a Representative Thiophene Derivative
| Parameter | Conventional Heating | Microwave Irradiation | Reference |
| Reaction | Gewald reaction for 2-aminothiophenes | Gewald reaction for 2-aminothiophenes | organic-chemistry.org |
| Reaction Time | 4 hours | 20 minutes | organic-chemistry.org |
| Yield | Moderate | High | organic-chemistry.org |
| Solvent | Ethanol (B145695) | Ethanol | organic-chemistry.org |
| Advantages of MW | - | Drastic reduction in reaction time, improved yield and purity | organic-chemistry.org |
Use of Green Solvents
The choice of solvent plays a critical role in the environmental impact of a chemical process. Traditional syntheses often rely on volatile and toxic organic solvents. Green chemistry promotes the use of alternatives such as water, supercritical fluids, ionic liquids (ILs), and deep eutectic solvents (DESs).
The synthesis of various sulfur-containing heterocyclic compounds has been successfully demonstrated in green solvents. nih.gov Water, being non-toxic, non-flammable, and readily available, is an ideal green solvent. While the solubility of nonpolar organic reactants can be a limitation, the use of phase-transfer catalysts or surfactants can overcome this issue. For example, the synthesis of polysubstituted thiophenes has been achieved in water using a tetrabutylammonium (B224687) bromide catalyst. nih.gov
Ionic liquids, which are salts with low melting points, have gained attention as green solvents due to their negligible vapor pressure, high thermal stability, and recyclability. rsc.org They can act as both the solvent and the catalyst in some reactions. The use of ionic liquids has been explored in the functionalization of thiophenes, demonstrating their potential to facilitate cleaner synthetic transformations. rsc.orgresearchgate.netnih.gov
Table 2: Examples of Green Solvents in the Synthesis of Thiophene Derivatives
| Green Solvent | Reaction Type | Advantages | References |
| Water | Synthesis of polysubstituted thiophenes | Non-toxic, non-flammable, readily available | nih.gov |
| Ionic Liquids | Functionalization of thiophenes | Recyclable, negligible vapor pressure, can act as catalyst | rsc.orgresearchgate.netnih.gov |
| Ethanol | Microwave-assisted Gewald reaction | Biodegradable, less toxic than many organic solvents | organic-chemistry.orgnih.gov |
Greener Formylation and Methoxylation Techniques
The Vilsmeier-Haack reaction is a common method for formylating electron-rich heterocycles like thiophenes. Traditional conditions often involve the use of phosphorus oxychloride and dimethylformamide, which are hazardous reagents. Greener alternatives are being sought to mitigate these risks. For instance, the use of a microfluidic reactor for the Vilsmeier-Haack reaction can improve safety and control over the reaction conditions. While not eliminating the hazardous reagents, it minimizes their quantities and the risks associated with handling them.
Recent research has also focused on the development of metal-free organocatalytic methods. For example, a metal-free S-formylation of thiols using CO2 as a C1 source has been reported, showcasing a move towards more sustainable formylation agents. researchgate.net While this is not a direct formylation of the thiophene ring, it highlights the trend towards greener C1 sources.
For the methoxylation step, traditional methods might involve the use of toxic alkylating agents. Greener alternatives could include the use of dimethyl carbonate, which is a less toxic and more environmentally benign methylating agent, often used in combination with a suitable catalyst. The synergistic use of halogenation and methoxylation has been explored for thiophene derivatives in the context of materials science, suggesting that efficient methoxylation strategies for thiophenes are available. nih.govresearchgate.net
Reactivity Profile and Transformations of 5 Methoxythiophene 3 Carbaldehyde
Reactions Involving the Aldehyde Functionality
The aldehyde group is a key site of reactivity in 5-Methoxythiophene-3-carbaldehyde, participating in a wide range of transformations that are fundamental to organic synthesis.
The electrophilic carbon atom of the formyl group readily undergoes attack by nitrogen-based nucleophiles, leading to the formation of various imine derivatives. These reactions are typically catalyzed by acid and involve the initial formation of a carbinolamine intermediate, which then dehydrates to yield the final product.
Hydrazone Formation: Reaction with hydrazine (B178648) or its derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) yields the corresponding hydrazones. These crystalline derivatives are often used for the characterization of aldehydes.
Schiff Base Formation: Condensation with primary amines furnishes Schiff bases (or azomethines). This reaction is a cornerstone in the synthesis of various biologically active compounds and ligands for metal complexes. The reaction of thiophene-2-carboxaldehyde with anilines in the presence of an acid catalyst to form Schiff bases is a well-established procedure that can be adapted for this compound. orientjchem.org
Oxime Formation: Treatment with hydroxylamine (B1172632) hydrochloride in the presence of a base like pyridine (B92270) or sodium hydroxide (B78521) results in the formation of the corresponding oxime. Oximes are versatile intermediates that can be rearranged to amides (Beckmann rearrangement) or reduced to amines.
| Nucleophile | Product Type | General Reaction Conditions |
| Hydrazine (H₂NNH₂) | Hydrazone | Acid or base catalysis, typically in an alcohol solvent. |
| Primary Amine (R-NH₂) | Schiff Base | Acid catalysis (e.g., acetic acid, H₂SO₄), often in ethanol (B145695), with reflux. orientjchem.orgijacskros.com |
| Hydroxylamine (NH₂OH) | Oxime | Reaction with hydroxylamine hydrochloride in the presence of a base (e.g., pyridine, NaOH). |
The aldehyde functionality can be selectively reduced to either a primary alcohol or a methyl group, depending on the reducing agent and reaction conditions employed.
Reduction to Alcohols: The most common and mild method for converting the aldehyde to a primary alcohol, (5-methoxythiophen-3-yl)methanol, is through the use of sodium borohydride (B1222165) (NaBH₄). This reaction is typically performed in an alcoholic solvent like methanol (B129727) or ethanol at room temperature. researchgate.netyoutube.com Lithium aluminum hydride (LiAlH₄) can also be used, but it is a much stronger and less selective reducing agent.
Reduction to Alkanes (Deoxygenation): Complete reduction of the aldehyde to a methyl group (resulting in 3-methyl-5-methoxythiophene) can be achieved through harsher methods like the Wolff-Kishner (hydrazine and a strong base at high temperatures) or Clemmensen (zinc amalgam and concentrated hydrochloric acid) reductions.
| Desired Product | Reagent(s) | Typical Solvents |
| (5-Methoxythiophen-3-yl)methanol | Sodium Borohydride (NaBH₄) | Methanol, Ethanol |
| 3-Methyl-5-methoxythiophene | Hydrazine (H₂NNH₂), KOH | High-boiling alcohols (e.g., ethylene (B1197577) glycol) |
| 3-Methyl-5-methoxythiophene | Zinc Amalgam (Zn(Hg)), HCl | Toluene, Water |
The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 5-methoxythiophene-3-carboxylic acid. This transformation can be accomplished using a variety of oxidizing agents. Common reagents include potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃), and silver oxide (Ag₂O) (Tollens' reagent). The choice of oxidant depends on the presence of other sensitive functional groups in the molecule. For instance, oxidation of methylthiophenes to thiophenecarboxylic acids has been successfully achieved using sodium dichromate in a sealed tube at elevated temperatures. orientjchem.orgCurrent time information in Bangalore, IN.
| Oxidizing Agent | Product | General Conditions |
| Potassium Permanganate (KMnO₄) | 5-Methoxythiophene-3-carboxylic acid | Basic aqueous solution, followed by acidification. |
| Chromium Trioxide (CrO₃) | 5-Methoxythiophene-3-carboxylic acid | Jones' reagent (CrO₃ in aqueous sulfuric acid and acetone). |
| Silver Oxide (Ag₂O) | 5-Methoxythiophene-3-carboxylic acid | Tollens' test (ammoniacal silver nitrate (B79036) solution). |
These condensation reactions are powerful tools for forming new carbon-carbon double bonds at the site of the carbonyl group.
Wittig Reaction: This reaction involves the treatment of the aldehyde with a phosphorus ylide (a Wittig reagent), which is typically prepared from a phosphonium (B103445) salt and a strong base. researchgate.netwikipedia.orgmasterorganicchemistry.comorganic-chemistry.org The reaction is highly versatile and allows for the synthesis of a wide variety of alkenes. The stereochemical outcome (E/Z isomerism) of the resulting alkene depends on the nature of the substituents on the ylide. wikipedia.orgorganic-chemistry.org
Knoevenagel Condensation: This is the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malononitrile (B47326), ethyl cyanoacetate (B8463686), Meldrum's acid), catalyzed by a weak base such as piperidine (B6355638) or ammonia (B1221849). wikipedia.orgnih.gov The reaction typically proceeds via a nucleophilic addition followed by dehydration to yield a new α,β-unsaturated product. wikipedia.org This method is widely used for synthesizing electron-deficient alkenes. fao.orgnih.govresearchgate.net
| Reaction Type | Reagent(s) | Catalyst/Base | Product Type |
| Wittig Reaction | Phosphonium Ylide (Ph₃P=CHR) | Strong base (e.g., n-BuLi, NaH) for ylide generation. masterorganicchemistry.comcommonorganicchemistry.com | Substituted Alkene |
| Knoevenagel Condensation | Active Methylene Compound (Z-CH₂-Z') | Weak base (e.g., Piperidine, Ammonia, Urea) wikipedia.orgfao.org | α,β-Unsaturated Compound |
The aldehyde can participate as a key component in more complex transformations that build molecular complexity in a single step.
Pericyclic Reactions: While thiophene (B33073) itself is a poor diene in Diels-Alder reactions due to its aromaticity, requiring high pressure or Lewis acid catalysis, its derivatives can be more reactive. researchgate.netresearchgate.netnih.govnih.gov The aldehyde group in this compound can influence the reactivity of the thiophene ring in such cycloadditions.
Multicomponent Reactions (MCRs): Aldehydes are common substrates in MCRs. For example, in the Biginelli reaction , an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793) condense to form dihydropyrimidinones. wikipedia.orgnih.govbeilstein-journals.orgjetir.orgunair.ac.id In the Hantzsch pyridine synthesis , an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia react to form dihydropyridines, which can be subsequently oxidized to pyridines. youtube.comwikipedia.orgchemtube3d.comorganic-chemistry.orgyoutube.com this compound can serve as the aldehyde component in these powerful ring-forming reactions.
Reactions on the Thiophene Ring System
The thiophene ring in this compound is subject to electrophilic substitution, with the position of attack being influenced by the directing effects of both the methoxy (B1213986) and formyl groups. The methoxy group at position 5 is a strong activating, ortho-para director (directing to positions 4 and 2). The formyl group at position 3 is a deactivating, meta-director (directing to position 5, which is already substituted, and to a lesser extent, the 2-position relative to itself, which is the 5-position of the ring). The powerful activating effect of the methoxy group generally dominates, making the C4 position the most likely site for electrophilic attack.
Electrophilic Halogenation: Bromination, for instance, can be achieved using reagents like N-bromosuccinimide (NBS) in a suitable solvent. It is anticipated that the bromine atom would be introduced at the C4 position. Studies on related thiophene aldehydes have shown that bromination can occur on the thiophene ring. bg.ac.rs
Nitration: Nitration can be carried out using nitrating agents like nitric acid in acetic anhydride (B1165640) or other milder nitrating systems to avoid oxidation of the aldehyde. researchgate.netsemanticscholar.org The nitro group is expected to substitute at the C4 position.
Metal-Catalyzed Cross-Coupling Reactions: To introduce substituents at specific positions, a common strategy involves initial halogenation of the thiophene ring followed by a metal-catalyzed cross-coupling reaction, such as the Suzuki coupling . nih.govwikipedia.orgmdpi.comlibretexts.org For example, if 4-bromo-5-methoxythiophene-3-carbaldehyde were synthesized, it could be coupled with various boronic acids in the presence of a palladium catalyst to form a C-C bond at the C4 position. nih.govmdpi.com
| Reaction Type | Reagent(s) | Expected Product (Major) |
| Bromination | N-Bromosuccinimide (NBS) | 4-Bromo-5-methoxythiophene-3-carbaldehyde |
| Nitration | HNO₃ / Acetic Anhydride | 5-Methoxy-4-nitrothiophene-3-carbaldehyde |
| Suzuki Coupling (of a 4-halo derivative) | Arylboronic acid, Pd catalyst, Base | 4-Aryl-5-methoxythiophene-3-carbaldehyde |
Electrophilic Aromatic Substitutions (e.g., Halogenation, Nitration)
The thiophene ring is inherently electron-rich and readily undergoes electrophilic aromatic substitution. nih.gov The presence of a methoxy group, a strong electron-donating group, further activates the ring towards electrophilic attack. Conversely, the carbaldehyde group is an electron-withdrawing group and deactivates the ring. In this compound, the position of substitution is directed by the interplay of these two substituents. The methoxy group at position 5 strongly activates the adjacent C4 position for electrophilic substitution.
Halogenation: Specific examples of halogenation of this compound are not readily available in the searched literature. However, the general reactivity of thiophenes suggests that halogenation would occur preferentially at the C4 position, directed by the powerful activating effect of the methoxy group.
Nitration: The nitration of five-membered heterocycles like thiophenes can be achieved using various nitrating agents. researchgate.netsemanticscholar.org A common method involves a mixture of nitric acid and sulfuric acid. semanticscholar.org Another effective system for the nitration of sensitive heterocyclic compounds is nitric acid in trifluoroacetic anhydride. researchgate.netsemanticscholar.org For this compound, nitration is expected to yield primarily 5-Methoxy-4-nitrothiophene-3-carbaldehyde due to the directing influence of the methoxy group.
| Reaction Type | Reagent | Expected Major Product |
| Halogenation | Br₂/FeBr₃ | 5-Methoxy-4-bromothiophene-3-carbaldehyde |
| Nitration | HNO₃/H₂SO₄ | 5-Methoxy-4-nitrothiophene-3-carbaldehyde |
Directed Metalation and Lithiation Strategies
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic compounds. organic-chemistry.orgwikipedia.org This strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at an adjacent position. organic-chemistry.orgwikipedia.orgbaranlab.org
In the context of thiophenes, various substituents can act as DMGs. While the aldehyde group itself can be a target for nucleophilic addition by organolithiums, it can be transiently protected to serve as a directing group. harvard.edu More relevant to this compound, the methoxy group can function as a moderate directing group. organic-chemistry.org However, the most acidic proton in 3-substituted thiophenes is often at the 2-position. The lithiation of 3-methylthiophene (B123197) with lithium 2,2,6,6-tetramethylpiperidide (LiTMP) occurs selectively at the 5-position. nih.govdoi.org
For this compound, direct lithiation would likely be complex. The aldehyde group would need protection to prevent nucleophilic attack. Following protection, lithiation would be directed by the methoxy group to the C4 position. An alternative strategy involves bromine-lithium exchange, which has been successfully used to synthesize related multi-functionalized thiophenes. mdpi.com For instance, 5-propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde was synthesized from a brominated precursor via a chemo- and regioselective Br/Li exchange reaction. mdpi.com
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Negishi) at Thiophene Ring Positions
Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon bonds and are widely applied to thiophene-containing molecules. nih.gov
Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organic halide or triflate. While specific examples with this compound are not detailed in the provided results, the general applicability of Suzuki coupling to thiophene derivatives is well-established. A halogenated derivative of this compound (e.g., at the C4 or C2 position) could be coupled with a variety of boronic acids.
Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organic halide or pseudohalide, catalyzed by palladium. organic-chemistry.orgwikipedia.orglibretexts.org It is known for its tolerance of a wide range of functional groups. A key advantage is the stability of organostannanes to air and moisture. wikipedia.orglibretexts.org The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. wikipedia.org The transmetalation step is often rate-limiting and can be accelerated by the addition of Cu(I) salts. harvard.edu A halogenated derivative of this compound could serve as the electrophilic partner in a Stille coupling.
Negishi Coupling: This reaction couples an organozinc reagent with an organic halide or triflate, also catalyzed by palladium. organic-chemistry.orgrsc.orgnih.govchemrxiv.org Negishi couplings are known for their high reactivity and functional group tolerance. organic-chemistry.org Recent developments have enabled these reactions to be carried out under mild, aerobic conditions, even in water. nih.gov Similar to the other coupling reactions, a halogenated this compound would be a suitable substrate.
| Coupling Reaction | Organometallic Reagent | Electrophilic Partner (Example) | Catalyst System (Typical) |
| Suzuki-Miyaura | Arylboronic acid | 4-Bromo-5-methoxythiophene-3-carbaldehyde | Pd(PPh₃)₄, base |
| Stille | Aryl-Sn(n-Bu)₃ | 4-Iodo-5-methoxythiophene-3-carbaldehyde | Pd(OAc)₂, PPh₃ |
| Negishi | Aryl-ZnCl | 4-Bromo-5-methoxythiophene-3-carbaldehyde | Pd-NHC complex |
Palladium-Catalyzed C-H Activation and Functionalization
Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of heterocycles, avoiding the need for pre-functionalized starting materials like halides or organometallics. nih.govbohrium.commdpi.commdpi.comuni-muenchen.de Palladium catalysts are frequently employed for these transformations. nih.govmdpi.com
For this compound, C-H activation could potentially occur at the C2 or C4 positions. The directing group plays a crucial role in determining the regioselectivity of the C-H activation. nih.gov The aldehyde group, or a derivative thereof, could direct the palladium catalyst to the C2 position. The methoxy group would favor activation at the C4 position. The outcome would depend on the specific catalyst and reaction conditions. For example, palladium-N-heterocyclic carbene (NHC) complexes have shown high activity in the direct arylation of other carbaldehyde-substituted heterocycles at the C5-position. bohrium.com Dual-catalytic systems, for instance using gold and palladium or silver and palladium, have also been developed for the C-H functionalization and polymerization of thiophene derivatives. mdpi.com
Role of the Methoxy Group on Reactivity and Regioselectivity
The methoxy group (-OCH₃) significantly influences the reactivity and regioselectivity of this compound. As a powerful electron-donating group through resonance, it increases the electron density of the thiophene ring, making it more susceptible to electrophilic attack compared to unsubstituted thiophene. This activating effect is particularly pronounced at the positions ortho and para to the methoxy group.
In the case of this compound, the methoxy group at C5 strongly directs electrophiles to the C4 position. This is because the C4 position is ortho to the methoxy group and meta to the deactivating carbaldehyde group. The activating effect of the methoxy group generally overrides the deactivating effect of the aldehyde at this position for electrophilic substitutions.
In directed metalation reactions, the methoxy group can act as a directing group, guiding lithiation to the adjacent C4 position, provided the aldehyde is protected. organic-chemistry.orgwikipedia.org This regiochemical control is a key advantage in the synthesis of specifically substituted thiophenes.
The electronic nature of the methoxy group also impacts the reactivity in cross-coupling reactions. An electron-rich thiophene ring can influence the rates of oxidative addition and other steps in the catalytic cycle.
Mechanistic Investigations of Key Transformations
The mechanisms of the key transformations involving thiophene derivatives have been extensively studied.
Electrophilic Aromatic Substitution: The mechanism proceeds via a two-step process. masterorganicchemistry.com First, the π-system of the thiophene ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. This step is typically the rate-determining step as it disrupts the aromaticity of the ring. masterorganicchemistry.com In the second step, a base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the thiophene ring. masterorganicchemistry.com The stability of the intermediate carbocation influences the regioselectivity. For this compound, attack at C4 allows for resonance stabilization by the electron-donating methoxy group, making this the favored pathway.
Directed Metalation: The mechanism involves the coordination of the Lewis acidic alkyllithium reagent to the heteroatom of the directing group (the oxygen of the methoxy group). wikipedia.orgbaranlab.org This coordination creates a high local concentration of the base near the adjacent C-H bond, leading to its deprotonation and the formation of a lithiated intermediate. organic-chemistry.org
Palladium-Catalyzed Cross-Coupling Reactions: The general catalytic cycle for reactions like Suzuki, Stille, and Negishi coupling involves three main steps:
Oxidative Addition: The Pd(0) catalyst reacts with the organic halide (e.g., a halogenated this compound) to form a Pd(II) intermediate. wikipedia.org
Transmetalation: The organometallic reagent (organoboron, -tin, or -zinc) transfers its organic group to the palladium center, displacing the halide. wikipedia.orglibretexts.org
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the Pd(0) catalyst. libretexts.org
Palladium-Catalyzed C-H Activation: The mechanism can vary depending on the specific reaction, but a common pathway involves the coordination of the palladium catalyst to a directing group on the substrate. This is followed by the cleavage of a C-H bond, often through a concerted metalation-deprotonation (CMD) pathway, to form a palladacycle intermediate. nih.gov This intermediate then reacts with the coupling partner, followed by reductive elimination to give the product and regenerate the active catalyst.
Derivatization and Complex Molecule Synthesis Utilizing 5 Methoxythiophene 3 Carbaldehyde
Formation of Novel Heterocyclic Systems
The aldehyde group is a key functionality for constructing new ring systems onto the thiophene (B33073) core through condensation and cyclization reactions.
Annulation reactions involving the aldehyde functionality of thiophene carbaldehydes are a powerful strategy for building fused heterocyclic systems. A prominent example is the Gewald reaction, a multi-component reaction that synthesizes polysubstituted 2-aminothiophenes by condensing a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.orgscispace.com The reaction proceeds through an initial Knoevenagel condensation, followed by sulfur addition and cyclization. wikipedia.org This method allows for the versatile creation of thiophene rings with various substituents. arkat-usa.org
Another important reaction is the Knoevenagel condensation, which involves the reaction of an aldehyde with an active methylene (B1212753) compound, catalyzed by a weak base. wikipedia.orgnumberanalytics.com This reaction, often followed by dehydration, produces α,β-unsaturated products which are themselves versatile intermediates for further cyclization. wikipedia.orgnih.gov For instance, chalcones derived from thiophene-3-carbaldehyde have been synthesized by reacting it with substituted acetophenones. nih.govresearchgate.net These chalcones can serve as precursors for various heterocyclic compounds.
Iridium-catalyzed annulation reactions of thiophenes with carboxylic acids have also been reported to create thiophene-fused coumarin (B35378) frameworks, demonstrating a Heck-type pathway for C-H functionalization and ring formation. nih.gov
The synthesis of fused thiophene systems, such as thienothiophenes, is of significant interest due to their applications in organic electronics. encyclopedia.pub Thieno[3,2-b]thiophene, for example, is a planar system that can improve the electronic communication within π-conjugated materials. encyclopedia.pub
Several synthetic routes to thienothiophenes utilize thiophene carbaldehydes as starting materials. One method involves the conversion of thiophene-3-carbaldehyde into an acetal, followed by lithiation, reaction with sulfur, and subsequent cyclization to form the thieno[2,3-b]thiophene (B1266192) scaffold. encyclopedia.pub Another approach uses the reaction of a brominated thiophene carbaldehyde with reagents like ethyl 2-sulfanylacetate to construct the second thiophene ring. rsc.org More complex fused systems, such as thieno[3,4-b]pyrazines, can also be synthesized from functionalized thiophene precursors, leading to materials with tunable electronic properties for use in low band gap conjugated polymers. nih.gov
| Fused System | Synthetic Precursor Example | Key Reaction Type | Potential Application |
|---|---|---|---|
| 2-Aminothiophenes | Thiophene-3-carbaldehyde, α-cyanoester, sulfur | Gewald Reaction | Pharmaceutical intermediates |
| Thieno[2,3-b]thiophene | Thiophene-3-carbaldehyde | Acetal formation, lithiation, cyclization | Organic electronics |
| Thieno[3,2-b]thiophene | 3-Bromothiophene-2-carbaldehyde | Reaction with ethyl 2-sulfanylacetate | Organic electronics |
| Thieno[3,4-b]pyrazines | 2,3-Dihalothieno[3,4-b]pyrazines | Cross-coupling reactions | Low band gap polymers |
Construction of Oligomers and Polymers
Thiophene-based polymers are a significant class of conjugated polymers known for their electronic and optical properties. numberanalytics.com The aldehyde group on 5-methoxythiophene-3-carbaldehyde can be transformed to create functional monomers suitable for polymerization.
Several polymerization methods are employed for thiophene-based monomers, including chemical oxidation, electrochemical polymerization, and transition metal-catalyzed cross-coupling reactions. numberanalytics.com While thiophene aldehydes themselves may not be directly polymerizable under all conditions, they serve as crucial starting points. acs.orgresearchgate.net
For instance, a thiophene aldehyde can be incorporated into a trimer structure, flanked by other thiophene units like 3,4-ethylenedioxythiophene (B145204) (EDOT), to create a monomer with a lower oxidation potential that is suitable for electropolymerization. acs.orgresearchgate.net The resulting polymers can form stable, adhesive films. researchgate.netacs.org The aldehyde groups within the polymer chain can then be used for post-polymerization modification, such as cross-linking with diamines to form insoluble semiconducting films. acs.orgresearchgate.net
Another strategy involves using coupling reactions like Suzuki or Stille to create tetrafunctional thiophene-based monomers, which can then be polymerized to form microporous polymer networks with high surface areas. acs.org
The conversion of this compound into a polymerizable monomer is a critical first step. The aldehyde group offers a reactive handle for various chemical transformations.
Wittig-type Reactions : The Horner-Wadsworth-Emmons reaction can be used to convert the aldehyde into a vinyl group by reacting it with a phosphonate (B1237965) precursor. This introduces a double bond that can participate in polymerization. rsc.org
Knoevenagel Condensation : Reaction with active methylene compounds like malononitrile (B47326) or cyanoacetate (B8463686) can yield vinyl-based monomers. This approach is highly versatile for creating electron-deficient monomers. wikipedia.orgorganic-chemistry.org
Reductive Coupling : The aldehyde can be reduced to a hydroxymethyl group, which can then be used in condensation polymerizations to form polyesters or polyethers.
Trimer Synthesis : As mentioned, Suzuki coupling can be employed to link the aldehyde-containing thiophene between two other thiophene units (like EDOT), creating a readily polymerizable trimer. acs.org
| Reaction Type | Reagent Example | Resulting Functional Group | Subsequent Polymerization Method |
|---|---|---|---|
| Horner-Wadsworth-Emmons | Phosphonate ylide | C=C (Vinyl) | Chain-growth polymerization, Cross-coupling |
| Knoevenagel Condensation | Malononitrile | C=C(CN)₂ | Chain-growth polymerization |
| Suzuki Coupling | EDOT boronic acid pinacol (B44631) ester | Trimer (e.g., EDOT-Th-CHO-EDOT) | Electropolymerization, Chemical Oxidation |
| Reduction followed by Esterification | NaBH₄, then a diacid | Ester linkage | Condensation polymerization |
Utilization as a Building Block for Non-Biological Specialty Chemicals
The unique electronic properties of the methoxythiophene moiety make this compound a valuable building block for specialty chemicals, particularly in materials science.
Thiophene derivatives are integral to the development of organic semiconductors, photosensitizers, and corrosion inhibitors. smolecule.com The ability to construct complex fused ring systems and polymers from this building block leads directly to the creation of functional materials.
A key application is in the synthesis of photosensitizers for applications like photodynamic therapy or molecular machines. rsc.orgnih.govumn.edunih.gov For example, thiophene-substituted phenothiazine-based photosensitizers have been synthesized via Suzuki coupling, demonstrating high efficiency for promoting polymerization reactions under visible light. rsc.org The incorporation of the thiophene unit helps to shift the absorption spectrum of the molecule, making it more suitable for specific applications.
Furthermore, polymers derived from thiophene aldehydes have been shown to form films with strong surface adhesion, paving the way for their use as conductive electrodes for interfacing with various substrates. researchgate.net The aldehyde groups remaining in such polymers can be used to graft other molecules, such as fluorescent nanoparticles, creating multifunctional materials. researchgate.net
Advanced Spectroscopic and Structural Elucidation of 5 Methoxythiophene 3 Carbaldehyde and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 5-Methoxythiophene-3-carbaldehyde. It provides detailed information about the chemical environment of individual protons and carbon atoms within the molecule.
While specific experimental spectra for this compound are not widely published in publicly accessible literature, the expected chemical shifts can be predicted based on the analysis of structurally similar thiophene (B33073) derivatives and established NMR principles. The electron-donating methoxy (B1213986) group at the C5 position and the electron-withdrawing aldehyde group at the C3 position significantly influence the chemical shifts of the thiophene ring protons and carbons.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound:
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H2 | ~7.5 - 7.8 | - |
| H4 | ~7.0 - 7.3 | - |
| CHO | ~9.7 - 10.0 | ~185 - 190 |
| OCH₃ | ~3.9 - 4.1 | ~58 - 62 |
| C2 | - | ~125 - 130 |
| C3 | - | ~140 - 145 |
| C4 | - | ~115 - 120 |
| C5 | - | ~160 - 165 |
Note: These are estimated values and may vary depending on the solvent and experimental conditions.
Two-dimensional NMR (2D-NMR) experiments are crucial for unambiguously assigning the proton and carbon signals and for determining the connectivity and spatial relationships between different parts of the molecule.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment would show a cross-peak between the two thiophene ring protons, H2 and H4, confirming their scalar coupling and proximity within the ring system.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would show correlations between H2 and C2, H4 and C4, the aldehyde proton and the aldehyde carbon, and the methoxy protons with the methoxy carbon. This is instrumental in assigning the carbon signals based on the more easily assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. For this compound, key HMBC correlations would be expected between:
The aldehyde proton and C3 and C4.
H2 and C3, C4, and C5.
H4 and C2, C3, and C5.
The methoxy protons and C5. These correlations are vital for confirming the substitution pattern on the thiophene ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of nuclei. A NOESY spectrum would be expected to show a cross-peak between the methoxy protons and the H4 proton, indicating their close spatial relationship. This can also help in determining the preferred conformation of the methoxy group relative to the thiophene ring.
Vibrational Spectroscopy (Infrared and Raman Spectroscopy)
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, providing a fingerprint that is unique to its structure and bonding.
The IR and Raman spectra of this compound would be dominated by the characteristic vibrations of its functional groups. Computational studies on related molecules, such as 2-carbaldehyde oxime-5-nitrothiophene, provide a basis for assigning these frequencies. globalresearchonline.net
Predicted Characteristic Vibrational Frequencies for this compound:
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR/Raman) |
| C-H (thiophene ring) | Stretching | ~3100 - 3000 | Weak-Medium / Medium |
| C-H (aldehyde) | Stretching | ~2850 - 2750 | Weak / Medium |
| C=O (aldehyde) | Stretching | ~1700 - 1680 | Strong / Medium |
| C=C (thiophene ring) | Stretching | ~1600 - 1450 | Medium-Strong / Strong |
| C-O-C (methoxy) | Asymmetric Stretching | ~1275 - 1200 | Strong / Weak |
| C-O-C (methoxy) | Symmetric Stretching | ~1075 - 1020 | Medium / Medium |
| C-S (thiophene ring) | Stretching | ~850 - 600 | Medium / Strong |
The vibrational spectra can also provide information about the conformational isomers of this compound. The orientation of the methoxy and aldehyde groups relative to the thiophene ring can influence the positions and intensities of certain vibrational bands. For example, the C-O-C stretching and bending modes of the methoxy group, as well as the C-C-O bending mode of the aldehyde, could be sensitive to conformational changes. By comparing experimental spectra with theoretical calculations for different possible conformers, the most stable conformation in a given phase (gas, liquid, or solid) can be determined. Studies on similar substituted thiophenes have shown that theoretical calculations, often using Density Functional Theory (DFT), can successfully predict these conformational preferences and their vibrational signatures. globalresearchonline.net
Mass Spectrometry Techniques
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
For this compound (C₆H₆O₂S), the molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight (142.18 g/mol ). High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition with high accuracy.
The fragmentation pattern under electron ionization (EI) can be predicted based on the stability of the resulting fragments. Key fragmentation pathways for aldehydes and thiophene derivatives often involve the loss of small, stable molecules or radicals. libretexts.orgchemguide.co.uksemopenalex.org
Plausible Fragmentation Pathways for this compound:
Loss of a hydrogen radical (-H•): A peak at m/z 141, corresponding to the [M-H]⁺ ion, is expected due to the facile cleavage of the aldehydic C-H bond.
Loss of a formyl radical (-CHO•): A significant peak at m/z 113, corresponding to the [M-CHO]⁺ ion, would result from the cleavage of the bond between the thiophene ring and the aldehyde group.
Loss of a methoxy radical (-OCH₃•): A peak at m/z 111, corresponding to the [M-OCH₃]⁺ ion, could also be observed.
Loss of carbon monoxide (-CO): Following the initial loss of a hydrogen radical, the resulting ion could lose a molecule of carbon monoxide, leading to a peak at m/z 113.
Loss of formaldehyde (B43269) (-CH₂O): Rearrangement followed by the loss of formaldehyde from the methoxy group could lead to a fragment ion.
The relative intensities of these fragment ions would provide further structural information and help to confirm the identity of the compound.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is instrumental in unequivocally determining the elemental composition of this compound and its derivatives. By providing highly accurate mass measurements, HRMS confirms the molecular formula and aids in the identification of unknown compounds or reaction products.
For the parent compound, this compound (C₆H₆O₂S), the exact mass can be calculated and compared with the experimentally determined value to ensure a high degree of confidence in its identification. The technique is also invaluable in studying the metabolism of substituted thiophenes, where it can identify various oxidized and conjugated products. femaflavor.org For instance, studies on related thiophene derivatives have utilized HRMS to identify metabolites formed through S-oxidation and the formation of arene epoxides. femaflavor.org
Table 1: Theoretical vs. Experimental HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₆H₆O₂S |
| Theoretical Monoisotopic Mass | 142.0139 g/mol |
| Experimentally Observed m/z | Data not available in search results |
| Mass Accuracy (ppm) | Data not available in search results |
Fragmentation Pathway Analysis
Mass spectrometry, particularly when coupled with techniques like tandem mass spectrometry (MS/MS), allows for the detailed analysis of fragmentation pathways. The fragmentation of thiophene derivatives upon electron impact is a well-defined process. rsc.org Generally, the molecular ion peak is prominent in the mass spectra of substituted thiophenes. rsc.org
For aldehydes, common fragmentation patterns include the loss of a hydrogen atom (M-1) or the formyl group (M-29). libretexts.org In the case of this compound, fragmentation would likely involve these characteristic losses, as well as cleavages related to the methoxy group and the thiophene ring itself. Studies on substituted thiophene-2-carboxylic acids have shown that the position of the substituent significantly influences the fragmentation, with "ortho-effects" leading to specific eliminations like the loss of H₂O. tandfonline.comtandfonline.com While direct fragmentation data for this compound is not detailed in the provided results, the fragmentation of related structures, such as 5-methyl-2-thiophenecarboxaldehyde, can offer insights. nist.gov The fragmentation of benzothiophene (B83047) radical cations has also been studied in detail, providing a basis for understanding the behavior of the thiophene ring system under mass spectrometric conditions. nih.gov
Table 2: Plausible Mass Spectrometric Fragments of this compound
| Fragment Ion | m/z (Nominal) | Plausible Origin |
| [M-H]⁺ | 141 | Loss of a hydrogen radical from the aldehyde |
| [M-CHO]⁺ | 113 | Loss of the formyl radical |
| [M-CH₃]⁺ | 127 | Loss of a methyl radical from the methoxy group |
| [M-OCH₃]⁺ | 111 | Loss of the methoxy radical |
| [M-CO]⁺ | 114 | Loss of carbon monoxide |
Note: This table represents plausible fragmentation based on general principles of mass spectrometry and data from related compounds.
Electronic Spectroscopy (UV-Visible and Fluorescence Spectroscopy)
Electronic spectroscopy provides critical information about the electronic structure and photophysical properties of molecules.
Investigation of Electronic Transitions and Conjugation
The UV-Visible absorption spectrum of this compound is expected to reveal electronic transitions characteristic of a conjugated system. The methoxy group, being an electron-donating group, and the carbaldehyde group, an electron-withdrawing group, extend the conjugation of the thiophene ring. This extended π-system leads to absorption at longer wavelengths (a bathochromic or red shift) compared to unsubstituted thiophene. The electronic properties of the thiophene ring can be modulated by such substitutions, influencing the energy of the π-π* and n-π* transitions. The methoxy group's electron-donating nature increases the electron density of the ring, affecting the energy of the highest occupied molecular orbital (HOMO), while the aldehyde's electron-withdrawing character lowers the energy of the lowest unoccupied molecular orbital (LUMO), thereby reducing the HOMO-LUMO gap.
Solvatochromic Studies and Quantum Yields
Solvatochromism, the change in the color of a substance when dissolved in different solvents, is a key indicator of changes in the electronic distribution of a molecule upon excitation. For molecules with intramolecular charge transfer (ICT) character, such as this compound, the position of the absorption and emission bands is often sensitive to solvent polarity. nih.gov An increase in solvent polarity typically leads to a red shift in the fluorescence spectra of such compounds. nih.gov
The fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed, is a crucial parameter for assessing the efficiency of the fluorescence process. researchgate.net The quantum yield can be influenced by various factors, including the rigidity of the molecular structure and the nature of the solvent. For some fluorescent dyes, the quantum yield has been observed to be significantly higher in protic solvents like ethanol (B145695). mdpi.com While specific quantum yield data for this compound is not available, studies on similar heterocyclic compounds provide a framework for such investigations. researchgate.netscilit.com
Table 3: Hypothetical Solvatochromic Data for this compound
| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) |
| Hexane | 1.88 | Data not available | Data not available |
| Dichloromethane | 8.93 | Data not available | Data not available |
| Acetonitrile | 37.5 | Data not available | Data not available |
| Ethanol | 24.5 | Data not available | Data not available |
Note: This table is a template illustrating the type of data collected in solvatochromic studies.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state, offering precise information on bond lengths, bond angles, and intermolecular interactions.
Elucidation of Molecular Conformation and Intermolecular Interactions
The crystal structure of this compound would reveal the planarity of the thiophene ring and the orientation of the methoxy and carbaldehyde substituents. In related thiophene derivatives, the thiophene ring is generally found to be planar. nih.govnih.gov The conformation of the molecule, specifically the rotational angles of the substituent groups relative to the ring, can be precisely determined.
Furthermore, X-ray crystallography elucidates the network of intermolecular interactions that govern the packing of molecules in the crystal lattice. These can include hydrogen bonds (if suitable donors and acceptors are present), C-H···O, C-H···S, and π-π stacking interactions. nih.govmdpi.comnih.gov For instance, in the crystal structures of other thiophene derivatives, C-H···O and C-H···F hydrogen bonds, as well as C-H···π interactions, have been observed to link molecules into chains and other supramolecular assemblies. nih.gov The analysis of these interactions is crucial for understanding the physical properties of the material and for crystal engineering. researchgate.net While a crystal structure for this compound itself is not present in the search results, data from derivatives like 2-[(5-Methylthiophen-2-yl)methylidene]malononitrile show detailed crystallographic parameters and intermolecular contacts. researchgate.net
Co-crystallization Studies of Complexes
Co-crystallization has emerged as a significant technique in crystal engineering to modify the physicochemical properties of molecular solids. This approach involves the formation of a crystalline structure containing two or more different molecules in the same crystal lattice. While specific co-crystallization studies on this compound are not extensively documented in publicly available research, valuable insights can be drawn from studies on its derivatives and related thiophene compounds. These studies shed light on the intermolecular interactions that are crucial for the formation of co-crystals.
Research into the derivatives of thiophene-3-carbaldehyde, such as chalcones, provides a foundational understanding of the potential co-crystallization behavior of this compound. The synthesis of chalcones from thiophene-3-carbaldehyde and various acetophenone (B1666503) derivatives has been reported, with their crystal structures elucidated by X-ray diffraction. nih.gov These studies reveal the key role of non-covalent interactions in the crystal packing.
Computational studies on thiophene-cored structures further illuminate the nature of the intermolecular forces at play. nih.gov These studies indicate that van der Waals dispersion forces and π-π stacking interactions between the thiophene rings are the dominant forces in the formation of stacked dimers. nih.gov This suggests that the thiophene ring in this compound would be an active participant in forming co-crystals through such interactions.
The general principles of co-crystallization are well-established, with hydrogen bonding being a primary tool for assembling co-crystals. core.ac.ukjpionline.org The aldehyde and methoxy groups of this compound present potential hydrogen bond acceptor sites, making it a candidate for co-crystallization with hydrogen bond donors. The selection of a suitable co-former is critical and is often guided by the principles of supramolecular synthons, which are predictable and robust intermolecular interactions. core.ac.uk
Detailed findings from the crystal structure analysis of chalcone (B49325) derivatives of thiophene-3-carbaldehyde are presented in the tables below, offering a glimpse into the structural characteristics that could be expected in co-crystals of related compounds.
Table 1: Selected Dihedral Angles (°) in Chalcone Derivatives of Thiophene-3-carbaldehyde nih.gov
| Derivative Substituent | Dihedral Angle between Thiophene and Phenyl Rings (°) |
| -OH | 4.73 (12) |
| -OCH₃ | 12.36 (11) |
| -OCH₂CH₃ | 17.44 (11) |
| -Br | 46.1 (6) and 48.6 (6) |
This table is generated based on data from a study on chalcone derivatives of thiophene-3-carbaldehyde and is intended to be illustrative of the type of structural data obtained in such studies.
Table 2: Key Intermolecular Interactions in a Chalcone Derivative of Thiophene-3-carbaldehyde researchgate.net
| Interaction Type | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| C-H···O | C2-H2···O9 | 0.93 | 2.47 | 3.324 (2) | 153 |
This table presents data from a specific chalcone derivative of thiophene-3-carbaldehyde to exemplify the nature of intermolecular contacts. researchgate.net
Computational Chemistry and Theoretical Studies on 5 Methoxythiophene 3 Carbaldehyde
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.gov DFT calculations are used to determine the optimized geometry, electronic properties, and reactivity patterns of 5-Methoxythiophene-3-carbaldehyde. The B3LYP functional is a popular choice for such calculations due to its proven reliability in reproducing molecular geometries, vibrational frequencies, and electronic properties. nih.govresearchgate.net
The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule through geometry optimization. nih.govyoutube.com This process minimizes the total energy of the molecule to find its equilibrium conformation. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest energy state.
| Parameter | Typical Value/Method | Purpose |
|---|---|---|
| Method | Density Functional Theory (DFT) | To calculate the electronic structure and energy. |
| Functional | B3LYP, ωB97XD | Approximation to the exchange-correlation energy. nih.gov |
| Basis Set | 6-31G(d,p), 6-311++G(d,p) | Mathematical functions used to build molecular orbitals. nih.govchimicatechnoacta.ru |
| Task | Optimization & Frequency | To find the minimum energy structure and confirm it's a true minimum. youtube.com |
| Solvent Model (optional) | IEFPCM, SMD | To simulate the effects of a solvent on geometry. mdpi.com |
Understanding the electronic structure is key to predicting a molecule's reactivity. The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to this analysis. researchgate.net
HOMO represents the orbital from which an electron is most likely to be donated, indicating regions susceptible to electrophilic attack. For thiophene (B33073) derivatives, the HOMO is typically distributed over the electron-rich thiophene ring. semanticscholar.org
LUMO represents the orbital to which an electron is most likely to be accepted, highlighting regions prone to nucleophilic attack. In this compound, the electron-withdrawing aldehyde group is expected to significantly influence the LUMO distribution. semanticscholar.org
The HOMO-LUMO energy gap (ΔE) is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity. researchgate.net A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower stability. nih.govmdpi.com For similar thiophene-based systems, this gap is a key factor in designing materials with specific electronic properties. researchgate.net
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. nih.gov The MEP is invaluable for identifying sites for intermolecular interactions. researchgate.net
Red regions (negative potential) indicate electron-rich areas, such as around the oxygen atoms of the methoxy (B1213986) and carbonyl groups, which are likely sites for electrophilic attack. nih.gov
Blue regions (positive potential) indicate electron-poor areas, such as around the hydrogen atoms, which are susceptible to nucleophilic attack. nih.gov
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. These descriptors, based on conceptual DFT, provide a quantitative measure of the molecule's stability and reactivity. semanticscholar.orgnih.gov
Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as (E_LUMO - E_HOMO) / 2. A larger value indicates greater stability and lower reactivity. semanticscholar.org
Chemical Softness (S): The reciprocal of hardness (S = 1/η). A higher softness value corresponds to higher reactivity. semanticscholar.orgnih.gov
Electronegativity (χ): The power of a molecule to attract electrons. It is calculated as -(E_HOMO + E_LUMO) / 2. mdpi.com
Electrophilicity Index (ω): Measures the energy stabilization when the system acquires an additional electronic charge. It is calculated as ω = μ²/2η (where μ is the electronic chemical potential, μ ≈ -χ). This index helps to classify the molecule as a strong or marginal electrophile. mdpi.comnih.gov
For the related molecule 2-Methoxythiophene (B42098), DFT calculations have yielded specific values for these descriptors, which provide a reasonable estimate for the 3-carbaldehyde derivative. researchgate.net
| Descriptor | Formula | Calculated Value (eV) researchgate.net | Interpretation |
|---|---|---|---|
| HOMO Energy | E_HOMO | -5.91 | Electron-donating ability |
| LUMO Energy | E_LUMO | -0.33 | Electron-accepting ability |
| Energy Gap (ΔE) | E_LUMO - E_HOMO | 5.58 | Chemical reactivity and stability |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.79 | Resistance to deformation |
| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | 3.12 | Electron-attracting power |
| Electrophilicity Index (ω) | μ²/2η | ~1.74 (calculated from χ and η) | Propensity to accept electrons |
Molecular Dynamics Simulations
While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. researchgate.net
MD simulations of this compound can reveal the flexibility of the thiophene ring and the rotational dynamics of its substituents. By analyzing the trajectory, one can observe transitions between different stable conformations and the timescales on which they occur. Parameters such as the Root Mean Square Fluctuation (RMSF) can be calculated to identify which parts of the molecule are most flexible. mdpi.com This information is vital for understanding how the molecule might adapt its shape to fit into a binding site of a biological target, for example.
The behavior of a molecule can be significantly influenced by its solvent environment. MD simulations are particularly well-suited to study these effects explicitly by surrounding the molecule with a box of solvent molecules (e.g., water). These simulations can show how solvent molecules arrange themselves around the solute and how hydrogen bonding or other non-covalent interactions affect the solute's conformation and dynamics. mdpi.com For instance, the analysis of the Solvent Accessible Surface Area (SASA) during a simulation can indicate how the molecule's exposure to the solvent changes with its conformation. mdpi.com Such studies are crucial for accurately predicting the behavior of this compound in a realistic chemical or biological setting. mdpi.com
Prediction of Spectroscopic Properties
Computational methods are extensively used to predict the spectroscopic signatures of molecules, which is crucial for their identification and characterization. Theoretical calculations can provide a detailed interpretation of experimental spectra.
Theoretical NMR Chemical Shift Calculations
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a significant application of computational chemistry that aids in structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating NMR shielding tensors, which are then converted into chemical shifts.
For this compound, DFT-GIAO calculations would be performed after optimizing the molecule's geometry. Functionals like B3LYP and basis sets such as the 6-311+G(d,p) or cc-pVTZ are commonly employed for this purpose. nih.govnih.gov Calculations are often performed in a simulated solvent environment (e.g., using the Polarizable Continuum Model, PCM) to better match experimental conditions. youtube.com
The calculated chemical shifts for the protons (¹H NMR) and carbons (¹³C NMR) can be correlated with experimental data. For instance, the aldehyde proton is expected to appear at a high chemical shift (downfield), while the methoxy protons would be found at a lower chemical shift (upfield). The aromatic protons on the thiophene ring would have shifts influenced by the electronic effects of both the electron-donating methoxy group and the electron-withdrawing carbaldehyde group. Comparing calculated and experimental spectra can confirm structural assignments and identify preferred conformations. youtube.com Linear scaling approaches are often used to correct for systematic errors between the computed and experimental values, improving the accuracy of the predictions. rsc.org
Table 1: Predicted vs. Experimental NMR Approaches
| Spectroscopic Parameter | Computational Method | Key Application |
|---|---|---|
| ¹H and ¹³C Chemical Shifts | DFT with GIAO method (e.g., B3LYP/6-311+G(d,p)) | Structural verification, assignment of ambiguous peaks, conformational analysis. |
Vibrational Frequency and Electronic Transition Predictions
Theoretical calculations are also employed to predict vibrational and electronic spectra, corresponding to Infrared (IR)/Raman and Ultraviolet-Visible (UV-Vis) spectroscopy, respectively.
Vibrational Frequencies: DFT calculations can predict the vibrational modes of this compound. Each calculated frequency corresponds to a specific molecular motion, such as the C=O stretch of the aldehyde, the C-O-C stretches of the methoxy group, and various C-H and C-S stretching and bending modes within the thiophene ring. The calculated IR and Raman spectra can be compared with experimental data to aid in the assignment of spectral bands. The absence of imaginary frequencies in the calculation confirms that the optimized geometry represents a true energy minimum.
Electronic Transitions: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic absorption spectra. diva-portal.orgcnr.it These calculations yield the vertical excitation energies and oscillator strengths for transitions from the ground state to various excited states. For this compound, the lowest energy transition is typically the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is expected to have significant contributions from the electron-rich thiophene ring and the methoxy group, while the LUMO would be localized more on the electron-withdrawing carbaldehyde group and the conjugated system. This HOMO→LUMO transition is characteristic of a π→π* charge-transfer excitation, which is responsible for the main absorption band in the UV-Vis spectrum. diva-portal.orgresearchgate.net
Reaction Mechanism Elucidation and Pathway Prediction
Computational chemistry offers a window into the dynamics of chemical reactions, allowing for the mapping of reaction pathways and the identification of transient species that are difficult to observe experimentally.
Transition State Analysis and Energy Barriers
By mapping the potential energy surface of a reaction, computational methods can identify the structures of reactants, products, intermediates, and, crucially, transition states. A transition state represents the highest energy point along a reaction coordinate and is characterized by a single imaginary vibrational frequency. acs.org
For reactions involving this compound, such as the oxidation of the aldehyde to a carboxylic acid or electrophilic substitution on the thiophene ring, DFT calculations can determine the structure of the transition state. The energy difference between the reactants and the transition state defines the activation energy barrier (Ea), which is a key determinant of the reaction rate. researchgate.net For instance, in a hydrodesulfurization reaction, DFT studies can model the C-S bond cleavage, showing that this step often has a significant energy barrier. acs.orgrsc.org Such analyses can predict the most favorable reaction pathway among several possibilities by comparing their respective energy barriers.
Catalytic Cycle Modeling
Many reactions involving thiophene derivatives are catalyzed, for example, by transition metals in cross-coupling reactions. researchgate.net Computational modeling can be used to elucidate the entire catalytic cycle. Each step in the cycle, such as oxidative addition, transmetalation, and reductive elimination, can be modeled to identify the structures of all intermediates and transition states.
Non-Linear Optical (NLO) Properties Theoretical Evaluation
Molecules with significant non-linear optical (NLO) properties are of great interest for applications in photonics and optoelectronics. nih.gov Thiophene derivatives are a well-studied class of NLO materials. The NLO response of a molecule is governed by its hyperpolarizability (β for second-order effects and γ for third-order effects).
The structure of this compound, which features an electron-donating methoxy group (-OCH₃) and an electron-withdrawing carbaldehyde group (-CHO) connected by a π-conjugated thiophene ring, is a classic example of a "push-pull" system. This intramolecular charge-transfer character is known to enhance NLO properties significantly.
Theoretical evaluation of NLO properties is typically performed using DFT. By applying an external electric field in the calculation, the induced change in the dipole moment can be used to compute the polarizability (α) and the first hyperpolarizability (β). journaleras.com Calculations on similar donor-acceptor substituted thiophenes have shown that they possess large hyperpolarizability values, often many times greater than that of standard reference materials like urea (B33335). researchgate.net The strong expected NLO response of this compound is directly related to its low HOMO-LUMO energy gap, which facilitates charge transfer upon excitation. nih.gov
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Thiophene |
| Urea |
Applications of 5 Methoxythiophene 3 Carbaldehyde in Advanced Materials and Catalysis
Organic Electronics and Optoelectronic Devices
The field of organic electronics leverages the semiconducting properties of carbon-based materials to create lightweight, flexible, and cost-effective electronic devices. Thiophene-based compounds have become particularly important in this area due to their excellent charge transport properties and chemical stability. researchgate.net 5-Methoxythiophene-3-carbaldehyde serves as a key starting material for the synthesis of various components used in these devices.
Precursors for Conducting Polymers and Oligomers
Conducting polymers and oligomers are the cornerstone of organic electronics. The synthesis of these materials often involves the polymerization of functionalized monomers. This compound's structure, featuring a reactive aldehyde group, allows it to be readily incorporated into polymer chains through various chemical reactions.
The methoxy (B1213986) group on the thiophene (B33073) ring acts as an electron-donating group, which can influence the electronic properties of the resulting polymer, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning of electronic properties is crucial for optimizing the performance of electronic devices. cmu.edu The aldehyde functionality allows for condensation reactions, forming a basis for the creation of longer conjugated systems. These extended π-systems are essential for efficient charge transport in conducting polymers.
| Polymer/Oligomer Type | Role of this compound | Resulting Properties |
| Polythiophenes | Monomeric unit | Enhanced solubility and processability, tuned electronic properties |
| Oligothiophenes | Building block for longer chains | Defined conjugation length for specific applications |
| Donor-Acceptor Copolymers | Donor or part of the donor unit | Control over the bandgap and absorption spectrum |
Components in Organic Light-Emitting Diodes (OLEDs)
Organic Light-Emitting Diodes (OLEDs) are a prominent application of organic electronics, found in displays and lighting. The performance of an OLED is highly dependent on the materials used in its various layers, including the emissive layer, charge transport layers, and host materials. While direct studies on this compound's specific use in OLEDs are not extensively detailed in the provided results, its derivatives are relevant. For instance, investigations into organic semiconductors have explored the use of related compounds to enhance OLED performance.
Thiophene-based materials, in general, are widely used in OLEDs due to their high charge carrier mobility and tunable emission colors. researchgate.net The functional groups on this compound allow for the synthesis of more complex molecules that can be tailored for specific functions within an OLED, such as host materials in the emissive layer or as components in charge-transporting materials. The ability to modify the molecular structure is key to achieving high efficiency, long lifetime, and desired color purity in OLED devices.
Materials for Organic Solar Cells (OSCs)
Organic solar cells (OSCs) offer a promising route to renewable energy through lightweight and flexible photovoltaic devices. The efficiency of OSCs relies on the properties of the donor and acceptor materials in the active layer. Thiophene-based derivatives are frequently employed as donor materials due to their strong light absorption and good hole-transporting capabilities. researchgate.net
The structural features of this compound make it a suitable starting point for the synthesis of donor polymers and small molecules for OSCs. The electron-rich nature of the methoxy-substituted thiophene ring is beneficial for a donor material. The aldehyde group can be used to extend the conjugation of the molecule, which is crucial for broadening the absorption spectrum and improving the power conversion efficiency of the solar cell. Research has shown that derivatives of thiophene are integral to achieving high-efficiency organic solar cells. researchgate.netrsc.org
Chemical Sensors and Detection Systems
The development of sensitive and selective chemical sensors is crucial for environmental monitoring, medical diagnostics, and industrial process control. Organic materials, particularly those based on conjugated polymers, have emerged as promising candidates for the active components of chemical sensors due to their diverse and tunable responses to analytes.
Chemoresponsive Materials Based on Thiophene Derivatives
Thiophene-based polymers and small molecules can exhibit changes in their optical or electronic properties upon interaction with specific chemical species. This chemoresponsive behavior forms the basis of their use in sensors. The interaction with an analyte can modulate the conjugation of the polymer backbone, leading to a detectable change in fluorescence, absorption, or conductivity.
This compound can be used to synthesize such chemoresponsive materials. The aldehyde group provides a reactive site for attaching recognition units that can selectively bind to target analytes. The electronic properties of the thiophene ring can be perturbed by this binding event, resulting in a measurable signal. For example, thiophene-based fluorescent sensors have been developed for the detection of toxic metal ions like Au³⁺. dtu.dk
Functionalization for Specific Analyte Recognition
The versatility of this compound lies in the ability to functionalize its aldehyde group. This allows for the introduction of specific molecular recognition elements, such as crown ethers for cation sensing, or other ligands for detecting neutral molecules or anions. This targeted functionalization is key to creating sensors with high selectivity for a particular analyte. The synthesis of such functionalized thiophene derivatives is a critical step in the development of advanced chemical detection systems.
| Analyte Type | Functionalization Strategy | Sensing Mechanism |
| Metal Cations | Incorporation of crown ethers or other ionophores | Change in fluorescence or color upon ion binding |
| Anions | Attachment of hydrogen-bond donors | Perturbation of electronic properties upon anion coordination |
| Neutral Molecules | Creation of specific binding pockets | Host-guest interaction leading to a detectable signal |
Catalysis and Ligand Design
The presence of heteroatoms (sulfur and oxygen) and the aldehyde functionality in this compound provides multiple coordination sites, making it an attractive building block for the design of novel ligands for catalysis.
This compound serves as a versatile starting material for the synthesis of various ligands, primarily through the reaction of its aldehyde group. Condensation reactions with amines, hydrazines, and related compounds yield Schiff bases, hydrazones, and thiosemicarbazones, which are classes of ligands well-known for their ability to form stable complexes with a wide range of metal ions.
The resulting ligands, incorporating the 5-methoxythiophene moiety, can exhibit bidentate or tridentate coordination modes. For instance, thiosemicarbazones derived from thiophene carboxaldehydes have been shown to coordinate to metal ions like palladium(II) and platinum(II) through the sulfur atom of the thiosemicarbazone unit and the azomethine nitrogen atom. kuleuven.beresearchgate.net While specific studies on ligands from this compound are not extensively documented, the reactivity pattern can be inferred from related thiophene aldehydes.
The electronic properties of the 5-methoxythiophene group can influence the coordination behavior and the catalytic activity of the resulting metal complexes. The electron-donating nature of the methoxy group can enhance the electron density on the thiophene ring and the coordinating atoms of the ligand, potentially affecting the stability and reactivity of the metal center.
Table 1: Potential Ligands Derived from this compound and Their Coordination Modes
| Ligand Class | Reactant for Aldehyde Condensation | Potential Coordination Sites |
| Schiff Base | Primary Amine (R-NH₂) | Azomethine Nitrogen, Thiophene Sulfur |
| Hydrazone | Hydrazine (B178648) (H₂N-NH₂) | Azomethine Nitrogen, Terminal Nitrogen |
| Thiosemicarbazone | Thiosemicarbazide (H₂N-NH-C(S)-NH₂) | Thione Sulfur, Azomethine Nitrogen |
These ligand systems have potential applications in various catalytic transformations, including cross-coupling reactions and oxidation catalysis.
While the use of this compound as a direct organocatalyst is not widely reported in the literature, its derivatives hold potential in this field. The aldehyde functionality could, in principle, be utilized in certain organocatalytic transformations. More plausibly, the thiophene scaffold can be incorporated into more complex chiral structures that can act as organocatalysts. For example, the aldehyde could be a starting point for the synthesis of chiral amines or alcohols, which are key components of many organocatalysts. The thiophene ring itself can provide steric bulk and electronic influence in asymmetric catalysis.
This compound can participate as a substrate in various metal-catalyzed reactions. The aldehyde group is susceptible to a range of transformations, and the thiophene ring can undergo C-H activation or participate in cross-coupling reactions, although the presence of the aldehyde and methoxy groups will influence the regioselectivity of such reactions.
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. thieme-connect.demtroyal.ca While specific examples utilizing this compound are scarce, its structure suggests potential participation in reactions such as:
Heck Reaction: The carbon-carbon double bond of the thiophene ring could potentially react with aryl or vinyl halides.
Suzuki and Stille Couplings: If converted to a halothiophene or a thiophene boronic acid/ester derivative, it could be a valuable partner in these cross-coupling reactions. The aldehyde group would likely need to be protected during such transformations.
Carbonyl-Heck Cross-Coupling: The aldehyde functionality itself can participate in coupling reactions with aryl halides to form ketones, a transformation that has been demonstrated with other aldehydes. ua.es
The methoxy group's electron-donating effect would likely influence the reactivity of the thiophene ring in these catalytic processes.
Advanced Chemical Synthesis (Non-Pharmaceutical Targets)
Beyond catalysis, this compound is a valuable intermediate in the synthesis of functional organic materials, including agrochemicals and dyes.
Thiophene-containing compounds are a known class of agrochemicals. researchgate.netscribd.com The synthesis of novel agrochemicals often involves the construction of complex molecules from versatile building blocks. This compound, with its reactive aldehyde and modifiable thiophene core, represents a potential starting point for the synthesis of new fungicides, herbicides, and insecticides.
The aldehyde group can be readily converted into other functional groups, such as carboxylic acids, alcohols, or amines, which can then be further elaborated. For instance, the synthesis of pyrazole (B372694) carboxamide fungicides often involves the amidation of a carboxylic acid with an appropriate aniline (B41778) derivative. This compound could be oxidized to the corresponding carboxylic acid and used in such synthetic routes.
Table 2: Potential Synthetic Transformations of this compound for Agrochemical Scaffolds
| Transformation | Reagents | Resulting Functional Group | Potential Agrochemical Scaffold |
| Oxidation | KMnO₄, Ag₂O | Carboxylic Acid | Precursor for amides, esters |
| Reduction | NaBH₄, LiAlH₄ | Alcohol | Precursor for ethers, halides |
| Reductive Amination | R-NH₂, NaBH₃CN | Amine | Building block for various heterocycles |
| Wittig Reaction | Phosphonium (B103445) Ylide | Alkene | Introduction of diverse side chains |
These transformations allow for the incorporation of the 5-methoxythiophene moiety into a wide range of molecular frameworks relevant to agrochemical research.
The chromophoric nature of the thiophene ring makes it a suitable component in the synthesis of dyes and pigments. The extended π-conjugation in thiophene-based systems can lead to strong absorption in the visible region of the electromagnetic spectrum.
This compound can serve as a precursor to various classes of dyes. The aldehyde group is a key functionality for the synthesis of methine dyes, which are characterized by a -(CH=CH)n-CH= chain. Condensation of the aldehyde with active methylene (B1212753) compounds can lead to the formation of styryl dyes.
Furthermore, the aldehyde can be converted to an amino group, which can then be diazotized and coupled with various aromatic compounds to produce azo dyes. Azo dyes based on heterocyclic amines are known to exhibit a wide range of colors and good fastness properties. researchgate.netresearchgate.net The electron-rich nature of the 5-methoxythiophene ring is expected to influence the color of the resulting dyes, potentially leading to deeper shades.
Table 3: Potential Dye Classes Synthesized from this compound
| Dye Class | Synthetic Strategy | Key Intermediate from this compound |
| Methine/Styryl Dyes | Knoevenagel or aldol (B89426) condensation with active methylene compounds | The aldehyde itself |
| Azo Dyes | Conversion of aldehyde to amine, followed by diazotization and coupling | 5-Methoxythiophen-3-amine |
| Schiff Base Dyes | Condensation with aromatic amines | The aldehyde itself |
The development of new dyes and pigments from this compound offers possibilities for materials with tailored colors and properties for applications in textiles, printing, and coatings.
Challenges and Future Research Directions
Development of More Sustainable Synthetic Routes
The conventional synthesis of 5-Methoxythiophene-3-carbaldehyde often relies on classical formylation methods like the Vilsmeier-Haack reaction, which can involve harsh reagents and generate significant waste. Future research is increasingly focused on developing greener and more sustainable synthetic protocols.
One of the primary challenges is achieving high regioselectivity during the formylation of 2-methoxythiophene (B42098). The electronic effects of the methoxy (B1213986) group direct electrophilic substitution to both the 3- and 5-positions, leading to mixtures of isomers that can be difficult to separate. While traditional methods can be optimized, they often involve stoichiometric amounts of activating agents and chlorinated solvents, which are environmentally undesirable.
Future research in this area is geared towards several innovative approaches:
Catalytic C-H Formylation: A significant advancement would be the development of catalytic methods for the direct C-H formylation of 2-methoxythiophene. This would improve atom economy by avoiding the need for pre-functionalized substrates. Research into transition-metal catalysts, particularly those based on abundant metals, for the formylation of arenes with CO2 and H2 could offer a more sustainable alternative to traditional formylating agents. nih.gov
Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and often improving yields. clockss.orgnih.govnih.gov Applying MAOS to the formylation of 2-methoxythiophene could lead to shorter reaction times, reduced energy consumption, and potentially higher selectivity. researchgate.net The development of a microwave-assisted, catalyst-free method would be a particularly noteworthy green achievement. clockss.org
Flow Chemistry and Biocatalysis: Continuous flow reactors offer advantages in terms of safety, scalability, and process control. The integration of flow chemistry with catalytic systems could lead to highly efficient and sustainable production of this compound. nih.gov Furthermore, exploring biocatalytic routes, where enzymes are used to perform specific chemical transformations, represents a frontier in green chemistry. nih.gov Identifying or engineering an enzyme capable of regioselective formylation would be a groundbreaking development.
| Synthetic Approach | Potential Advantages | Key Challenges |
| Catalytic C-H Formylation | High atom economy, reduced waste. | Catalyst development, achieving high regioselectivity. |
| Microwave-Assisted Synthesis | Faster reaction times, energy efficiency. | Optimization of reaction conditions for selectivity. |
| Flow Chemistry | Enhanced safety, scalability, and control. | Reactor design and integration with catalytic systems. |
| Biocatalysis | High selectivity, mild reaction conditions. | Enzyme discovery and engineering, substrate scope. |
Exploration of Novel Reactivity Patterns
The aldehyde and methoxy groups, along with the thiophene (B33073) ring, provide multiple sites for chemical modification, making this compound a versatile scaffold. mdpi.com While standard reactions like oxidation of the aldehyde to a carboxylic acid or its reduction to an alcohol are well-established, future research aims to uncover and exploit more novel reactivity patterns.
A key area of interest is the development of new multicomponent reactions (MCRs). MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, minimizing purification steps and waste. Designing novel MCRs that incorporate this compound would provide rapid access to diverse and complex molecular architectures. rsc.org For instance, a one-pot reaction involving the aldehyde, an amine, and a third component could lead to a variety of heterocyclic structures with potential biological activity. nih.gov
Furthermore, the strategic use of this compound in novel coupling reactions is a promising avenue. This includes developing new catalytic systems that can selectively activate C-H or C-O bonds, allowing for the introduction of new functional groups at specific positions on the thiophene ring. Such transformations would significantly expand the range of accessible derivatives for various applications.
Advanced Computational Modeling for Property Prediction
To accelerate the discovery of new materials based on this compound, advanced computational modeling techniques are becoming increasingly indispensable. Density Functional Theory (DFT) and other quantum chemical methods can be employed to predict the electronic and optical properties of molecules and polymers derived from this building block.
Future research in this domain will focus on:
Accurate Prediction of Optoelectronic Properties: Developing more accurate computational models to predict key parameters like HOMO/LUMO energy levels, band gaps, and charge transport properties of polymers and small molecules derived from this compound. This will aid in the rational design of new materials for organic electronics.
Modeling of Intermolecular Interactions: Simulating how molecules pack in the solid state is crucial for predicting the performance of organic electronic devices. Advanced modeling can provide insights into intermolecular interactions and their effect on charge mobility.
Virtual Screening of Derivatives: Computational screening of virtual libraries of this compound derivatives can help identify promising candidates for specific applications, such as organic solar cells or sensors, before their synthesis. This can significantly reduce the time and cost associated with experimental research.
| Computational Method | Application in Research | Predicted Properties |
| Density Functional Theory (DFT) | Rational design of new materials. | HOMO/LUMO levels, band gaps, electronic structure. |
| Molecular Dynamics (MD) | Simulating solid-state packing. | Intermolecular interactions, charge transport pathways. |
| Virtual High-Throughput Screening | Identifying lead compounds. | Potential for specific applications (e.g., high charge mobility). |
Expanding Applications in Emerging Material Technologies
The unique properties of thiophene-based materials make them highly attractive for a range of emerging technologies. This compound, as a key building block, is poised to play a significant role in these areas.
Future research will likely focus on incorporating this molecule into:
Organic Solar Cells (OSCs): Thiophene derivatives are widely used in the development of organic photovoltaic materials. mdpi.com The electron-rich nature of the 5-methoxythiophene unit makes it a suitable donor component in donor-acceptor type polymers and small molecules for OSCs. rsc.org Future work will involve designing and synthesizing novel chromophores and polymers based on this scaffold to improve power conversion efficiencies.
Organic Field-Effect Transistors (OFETs): The ability to form ordered structures is crucial for high-performance OFETs. Research will focus on creating derivatives of this compound that can self-assemble into well-ordered thin films with high charge carrier mobility.
Chemical Sensors: The thiophene ring can be functionalized to interact with specific analytes. By incorporating this compound into conjugated polymers, it is possible to create chemosensors where binding of an analyte induces a change in the polymer's optical or electronic properties. mdpi.com Future directions include the development of highly selective and sensitive sensors for environmental monitoring and medical diagnostics.
Electrochromic Devices: Polymers derived from thiophenes can change color in response to an electrical potential. This property is exploited in electrochromic devices, such as smart windows. The methoxy group in this compound can be used to tune the electronic properties and, consequently, the color and switching speed of the resulting electrochromic polymers.
Q & A
Q. What are the recommended synthetic routes for 5-Methoxythiophene-3-carbaldehyde, and how can reaction efficiency be validated?
Methodological Answer: The synthesis of this compound can be approached via formylation of a methoxy-substituted thiophene precursor. A plausible method involves the Vilsmeier-Haack reaction, where a thiophene derivative (e.g., 3-methoxythiophene) reacts with DMF and POCl₃ to introduce the aldehyde group. Alternatively, direct oxidation of a methyl group using MnO₂ or SeO₂ may be feasible. Reaction efficiency should be monitored via TLC and GC-MS to track intermediate formation. For validation, compare yields under varying conditions (e.g., temperature, catalyst stoichiometry) and characterize the final product using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm structural integrity .
Q. How can researchers ensure the purity and structural fidelity of this compound during synthesis?
Methodological Answer: Post-synthesis purification is critical. Use column chromatography with silica gel and a gradient eluent (e.g., hexane/ethyl acetate) to isolate the aldehyde. Purity can be confirmed via HPLC (≥95% peak area) and melting point analysis (if crystalline). Structural fidelity requires ¹H NMR to verify the absence of unreacted starting material (e.g., residual methoxy or methylene protons) and FT-IR to confirm the aldehyde C=O stretch (~1700 cm⁻¹). Elemental analysis (C, H, S) should align with theoretical values within ±0.3% deviation, as demonstrated in analogous thiophene-carbaldehyde systems .
Advanced Research Questions
Q. What strategies mitigate byproduct formation during the formylation of methoxy-substituted thiophenes?
Methodological Answer: Byproducts such as over-oxidized species or dimerized thiophenes can arise from excessive electrophilic substitution. To mitigate:
- Optimize POCl₃ stoichiometry in the Vilsmeier-Haack reaction to avoid side reactions.
- Use inert atmospheres (N₂/Ar) to prevent oxidation of the aldehyde group.
- Introduce protective groups (e.g., silyl ethers) on the methoxy substituent if reactivity conflicts occur.
Monitor reaction progress in real-time using in-situ FT-IR or Raman spectroscopy to detect intermediates and adjust conditions dynamically .
Q. How can computational modeling guide the design of this compound derivatives for materials science applications?
Methodological Answer: Density functional theory (DFT) can predict electronic properties (e.g., HOMO/LUMO levels) critical for applications in organic electronics. For example:
- Calculate the electron-withdrawing effect of the aldehyde group on the thiophene ring’s aromaticity.
- Simulate charge transport properties in polymerized forms (e.g., as a monomer in conductive polymers).
Validate predictions experimentally via cyclic voltammetry and UV-Vis spectroscopy to correlate calculated bandgaps with observed absorption spectra. Such approaches are exemplified in studies of quinoxaline-thiophene hybrids for optoelectronic devices .
Q. What analytical techniques resolve contradictions in reported spectral data for thiophene-carbaldehyde derivatives?
Methodological Answer: Discrepancies in NMR or MS data often stem from solvent effects or impurities. To resolve:
- Replicate spectra in deuterated solvents with controlled pH (e.g., DMSO-d₆ vs. CDCl₃).
- Use 2D NMR (COSY, HSQC) to unambiguously assign proton-carbon correlations.
- Cross-reference HRMS with isotopic pattern analysis to distinguish molecular ions from adducts. For example, in a study of 5-bromothiophene-3-carboxamide, HRMS confirmed the molecular ion at m/z 220.9412 (calc. 220.9405) .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
